Undec-1-EN-9-yne

Description

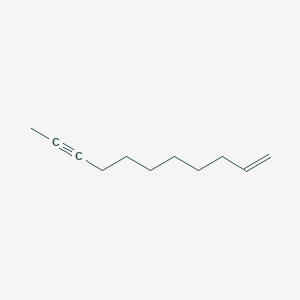

Structure

3D Structure

Properties

CAS No. |

646057-36-5 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

undec-1-en-9-yne |

InChI |

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,5,7-11H2,2H3 |

InChI Key |

DDAFEBCBGKPJOU-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCCCCCC=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Undec-1-en-9-yne

Core Chemical Properties

Undec-1-en-9-yne is an organic molecule with the molecular formula C₁₁H₁₈. It is a non-conjugated enyne, meaning its double and triple bonds are separated by more than one single bond. This separation dictates that the reactivity of each functional group can largely be considered independently.

Predicted and Comparative Physical Properties

The following table summarizes the predicted physical properties of this compound alongside the known properties of its close structural analogs, 1-undecene and 1-undecyne. These predictions are based on established chemical principles and data from similar molecules.

| Property | This compound (Predicted) | 1-Undecene (Known) | 1-Undecyne (Known) |

| Molecular Formula | C₁₁H₁₈ | C₁₁H₂₂ | C₁₁H₂₀ |

| Molecular Weight | 150.26 g/mol | 154.30 g/mol | 152.28 g/mol |

| Boiling Point | ~180-190 °C | 192-193 °C | ~190 °C |

| Density | ~0.76 g/cm³ | 0.75 g/cm³ | ~0.76 g/cm³ |

| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in organic solvents |

Spectroscopic Characteristics

The spectroscopic properties of this compound can be predicted based on the characteristic signals of its functional groups.

-

¹H NMR: Expected signals would include those for the terminal vinyl protons (δ ~4.9-5.8 ppm), the acetylenic proton (δ ~1.8-2.0 ppm), and aliphatic protons in the chain.

-

¹³C NMR: Characteristic signals would be present for the sp² carbons of the alkene (δ ~114 and ~139 ppm) and the sp carbons of the alkyne (δ ~68 and ~84 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a C-H stretch for the terminal alkyne at ~3300 cm⁻¹, a C≡C stretch around 2100-2140 cm⁻¹, a C=C stretch around 1640 cm⁻¹, and C-H stretches for the vinyl group around 3080 cm⁻¹.[1]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the presence of the terminal alkene and terminal alkyne. These functional groups can undergo a variety of addition and transformation reactions.

Reactions of the Terminal Alkene

The terminal double bond is susceptible to electrophilic addition reactions. Common transformations include:

-

Hydrogenation: Catalytic hydrogenation will reduce the double bond to an alkane.

-

Halogenation: Addition of halogens (e.g., Br₂) will form a dihaloalkane.

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) will proceed via Markovnikov's rule to yield a secondary alkyl halide.

-

Hydration: Acid-catalyzed hydration will also follow Markovnikov's rule to produce a secondary alcohol.

Reactions of the Terminal Alkyne

The terminal triple bond exhibits its own distinct reactivity:

-

Acidity of the Acetylenic Proton: The terminal alkyne proton is weakly acidic and can be deprotonated by a strong base (e.g., NaNH₂) to form a powerful nucleophile, an acetylide anion. This anion can then participate in C-C bond-forming reactions.

-

Hydrogenation: The alkyne can be partially hydrogenated to a cis-alkene using Lindlar's catalyst or to a trans-alkene via a dissolving metal reduction. Complete hydrogenation yields the corresponding alkane.

-

Electrophilic Addition: Similar to the alkene, the alkyne can undergo addition of halogens and hydrogen halides.

-

Hydration: Hydration of the terminal alkyne, typically catalyzed by mercury salts, will yield a methyl ketone via an enol intermediate.

The following diagram illustrates the potential reaction pathways for this compound.

Figure 1. Predicted reactivity pathways for this compound.

Representative Experimental Protocol: Synthesis of a Non-Conjugated Enyne

While a specific protocol for this compound is not available, the synthesis of similar non-conjugated enynes can be achieved through the coupling of an appropriate alkenyl halide with a terminal alkyne. A plausible synthetic route could involve a Sonogashira coupling of a terminal alkyne with a vinyl halide. A more direct, multi-step approach starting from simpler building blocks is outlined below as a representative example for the synthesis of a generic non-conjugated enyne.

Objective: To synthesize a non-conjugated enyne via the coupling of an alkynyl nucleophile with an alkyl halide containing a terminal double bond.

Materials:

-

Terminal alkyne (e.g., 1-hexyne as a stand-in for the alkyne fragment)

-

Alkenyl halide (e.g., 5-bromo-1-pentene for the alkene fragment)

-

Strong base (e.g., n-butyllithium in hexane)

-

Anhydrous tetrahydrofuran (THF)

-

Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of the terminal alkyne in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

An equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes to form the lithium acetylide.

-

HMPA is added, followed by the dropwise addition of the alkenyl halide.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired non-conjugated enyne.

The following workflow diagram illustrates this general synthetic approach.

Figure 2. General workflow for the synthesis of a non-conjugated enyne.

Logical Relationships in Reactivity

The presence of two distinct reactive centers in this compound—the terminal double bond and the terminal triple bond—allows for selective chemical transformations. The choice of reagents and reaction conditions can target one functional group over the other.

Figure 3. Logical relationships of the reactive sites in this compound.

This guide provides a comprehensive, albeit predictive, overview of the chemical properties of this compound, tailored for researchers and professionals in drug development and chemical sciences. The principles outlined here form a solid basis for understanding and manipulating this and similar enyne molecules in a laboratory setting.

References

An In-depth Technical Guide to the Molecular Structure of Undec-1-en-9-yne

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Undec-1-en-9-yne is a sparsely documented chemical compound. The following information is a theoretical guide based on fundamental principles of organic chemistry and extrapolated data from analogous molecules. No direct experimental data for this compound has been found in the public domain.

Molecular Structure and Identification

This compound is an organic molecule characterized by a linear eleven-carbon chain containing two sites of unsaturation: a carbon-carbon double bond (alkene) at position 1 and a carbon-carbon triple bond (alkyne) at position 9. The strategic placement of these functional groups at opposite ends of the aliphatic chain makes it a bifunctional molecule with potential for diverse chemical transformations.

IUPAC Name and Molecular Formula

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₈

Structural Representation

The structure consists of a vinyl group (CH₂=CH-) at one terminus and a terminal alkyne (-C≡CH) at the other, separated by a saturated six-carbon chain.

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on its molecular structure and are not derived from experimental measurements.

| Property | Value | Source |

| Molecular Weight | 150.26 g/mol | Calculated |

| Exact Mass | 150.140851 g/mol | Calculated |

| XLogP3 | ~4.5 | Predicted based on similar molecules[1] |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 0 | Calculated |

| Rotatable Bond Count | 7 | Calculated |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for this compound, based on the functional groups present and data from analogous compounds.[2]

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~5.8 | ddt | 1H | CH₂=CH - |

| ~5.0 | m | 2H | CH₂ =CH- |

| ~2.2 | t | 2H | -CH₂ -C≡CH |

| ~2.1 | m | 2H | -CH₂ -CH=CH₂ |

| ~1.9 | t | 1H | -C≡CH |

| ~1.3-1.6 | m | 10H | -(CH₂ )₅- |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~139 | CH₂=C H- |

| ~114 | C H₂=CH- |

| ~84 | -C ≡CH |

| ~68 | -C≡C H |

| ~34 | -C H₂-CH=CH₂ |

| ~28-29 | -(C H₂)₅- and -C H₂-C≡CH |

| ~18 | -CH₂-C H₂-C≡CH |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | C-H stretch (terminal alkyne) |

| ~3080 | C-H stretch (alkene) |

| ~2930, ~2860 | C-H stretch (alkane) |

| ~2120 | C≡C stretch (terminal alkyne) |

| ~1640 | C=C stretch (alkene) |

| ~990, ~910 | C-H bend (alkene) |

Proposed Synthesis

A plausible synthetic route for this compound would involve the coupling of two smaller fragments, a common strategy in the synthesis of long-chain hydrocarbons.[3] A potential disconnection approach is illustrated below.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Formation of the Acetylide Anion

-

To a solution of pent-4-yn-1-ol in a suitable aprotic solvent (e.g., tetrahydrofuran) at -78 °C, add a strong base such as n-butyllithium dropwise.

-

Allow the reaction to stir for 1 hour at this temperature to ensure complete deprotonation of the terminal alkyne.

Step 2: Alkylation

-

To the solution of the lithium acetylide, add 6-bromohex-1-ene dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield this compound.

Potential Applications in Research and Drug Development

Molecules containing both alkene and alkyne functionalities, known as enynes, are valuable building blocks in organic synthesis. The terminal nature of both unsaturated groups in this compound allows for selective functionalization at either end of the molecule.

-

Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," for the construction of more complex molecules such as triazoles.

-

Cross-Coupling Reactions: Both the vinyl group and the terminal alkyne can undergo various transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Suzuki) to form new carbon-carbon bonds.[4]

-

Bioorthogonal Chemistry: If incorporated into larger biomolecules, the terminal alkyne can serve as a bioorthogonal handle for labeling and imaging studies in biological systems.

-

Drug Discovery: The linear, flexible aliphatic chain with reactive handles at both ends could be a useful scaffold for the synthesis of novel lipids, enzyme inhibitors, or molecular probes.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Characterization of Undec-1-en-9-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of undec-1-en-9-yne, a linear enyne of interest in organic synthesis. This document details a feasible synthetic protocol, predicted analytical data, and a visual representation of the synthetic workflow.

Introduction

This compound is an organic molecule featuring both a terminal double bond and a terminal triple bond within an eleven-carbon chain. This structure makes it a valuable building block in organic synthesis, potentially serving as a precursor for more complex molecules through various reactions such as metathesis, click chemistry, or further functionalization of the alkene and alkyne moieties. The spatial separation of the two unsaturated functionalities allows for selective transformations, making it a versatile synthon in the construction of natural products and pharmaceutical intermediates.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Sonogashira coupling reaction.[1][2][3][4] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a vinyl halide and a terminal alkyne.[1][2][3][4] In this proposed synthesis, vinyl bromide will be coupled with non-8-yn-1-ol, which can be synthesized from commercially available starting materials. The subsequent removal of the hydroxyl group will yield the target molecule.

Proposed Synthetic Route: Sonogashira Coupling

The overall synthetic strategy involves a two-step process:

-

Sonogashira Coupling: Reaction of 8-bromo-oct-1-ene with trimethylsilylacetylene followed by deprotection.

-

Hydrodeoxygenation: Conversion of the resulting alcohol to the final product.

A more direct, though potentially lower-yielding, alternative would be the direct coupling of a vinyl halide with 9-decyn-1-ol followed by deoxygenation. For the purposes of this guide, we will focus on a plausible and well-documented approach.

Experimental Protocol: Sonogashira Coupling of Vinyl Bromide and 9-Decyn-1-ol

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[3]

Materials:

-

Vinyl bromide (1.0 M solution in THF)

-

9-Decyn-1-ol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 9-decyn-1-ol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Add anhydrous toluene and triethylamine (2.0 eq) to the flask.

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add a 1.0 M solution of vinyl bromide in THF (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford undec-1-en-9-yn-1-ol.

The subsequent deoxygenation of the alcohol can be achieved through a variety of methods, such as conversion to a tosylate followed by reduction with lithium aluminum hydride.

Characterization of this compound

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. Below are the predicted data based on the structure of the molecule and known values for similar compounds.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₈ |

| Molecular Weight | 150.26 g/mol |

| IUPAC Name | This compound |

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the vinyl and alkynyl protons, as well as the aliphatic chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | -CH=CH₂ |

| ~5.0 | m | 2H | -CH=CH₂ |

| ~2.2 | dt | 2H | -CH₂-C≡CH |

| ~2.0 | q | 2H | =CH-CH₂- |

| ~1.9 | t | 1H | -C≡CH |

| ~1.5 | m | 4H | -CH₂- |

| ~1.3 | m | 6H | -CH₂- |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide confirmation of the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~139 | -CH=CH₂ |

| ~114 | -CH=CH₂ |

| ~84 | -C≡CH |

| ~68 | -C≡CH |

| ~33 | =CH-CH₂- |

| ~29 | -CH₂- |

| ~28 | -CH₂- |

| ~18 | -CH₂-C≡CH |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H and C-C bonds of the alkene and alkyne functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3310 | Strong, sharp | ≡C-H stretch |

| ~3080 | Medium | =C-H stretch |

| ~2120 | Weak, sharp | -C≡C- stretch |

| ~1640 | Medium | -C=C- stretch |

| ~990, ~910 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Interpretation |

| 150.14 | [M]⁺ (Molecular Ion) |

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

A Technical Guide to the Spectroscopic Characterization of Undec-1-en-9-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undec-1-en-9-yne is a linear C11 hydrocarbon containing two key functional groups: a terminal alkene (C=C) and a terminal alkyne (C≡C). These functional groups are fundamental in organic synthesis and can be found in various natural products and pharmaceutical intermediates. A thorough understanding of the spectroscopic characteristics of such molecules is paramount for their identification, purification, and utilization in further chemical synthesis.

Predicted Spectroscopic Data for this compound

The structure of this compound is CH₂=CH-(CH₂)₆-C≡CH. The following tables summarize the expected quantitative data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH₂ (a) | ~4.9-5.1 | ddt | J_ac ≈ 10.2, J_ab ≈ 2.0, J_ad ≈ 1.5 |

| =CH₂ (b) | ~5.7-5.9 | ddt | J_bc ≈ 17.1, J_ab ≈ 2.0, J_bd ≈ 1.5 |

| =CH- (c) | ~5.0-5.2 | m | - |

| -CH₂- (d) | ~2.0-2.2 | q | J_dc ≈ 7.0 |

| -(CH₂)₅- (e) | ~1.2-1.6 | m | - |

| -CH₂- (f) | ~2.1-2.3 | dt | J_fg ≈ 7.0, J_fh ≈ 2.6 |

| ≡CH (g) | ~1.9-2.1 | t | J_gh ≈ 2.6 |

¹³C NMR (Carbon-13 NMR)

| Carbon | Chemical Shift (δ, ppm) |

| =CH₂ | ~114-115 |

| =CH- | ~138-140 |

| -(CH₂)n- | ~28-34 |

| -C≡ | ~83-85 |

| ≡CH | ~68-70 |

Infrared (IR) Spectroscopy

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| ≡C-H stretch | ~3300 | Strong, Sharp | Diagnostic for terminal alkynes.[1][2] |

| =C-H stretch | ~3080 | Medium | Diagnostic for vinyl C-H bonds.[3] |

| C(sp³)-H stretch | 2850-2960 | Strong | Characteristic of the alkane backbone.[2] |

| C≡C stretch | ~2120 | Weak to Medium, Sharp | Diagnostic for terminal alkynes.[1][2] |

| C=C stretch | ~1640 | Medium | Characteristic of a monosubstituted alkene.[3] |

| =CH₂ bend | 910 and 990 | Strong | Out-of-plane bending (wag), characteristic of a terminal alkene.[2] |

Mass Spectrometry (MS)

| Feature | Expected m/z | Notes |

| Molecular Ion [M]⁺ | 150.14 | The molecular weight of C₁₁H₁₈. Expected to be observable. |

| [M-H]⁺ | 149.13 | Loss of a hydrogen atom. |

| [M-CH₃]⁺ | 135.12 | Loss of a methyl radical (fragmentation). |

| [M-C₂H₃]⁺ | 123.10 | Loss of a vinyl radical. |

| [M-C₃H₃]⁺ | 111.08 | Loss of a propargyl radical. |

| Propargyl cation | 39.02 | A common fragment for terminal alkynes.[4] |

| Allyl cation | 41.04 | A common fragment for alkenes.[4] |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: As a neat liquid, a small drop of this compound can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, for a solution spectrum, dissolve the compound in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the salt plates or the solvent.

-

Record the sample spectrum. The instrument will automatically subtract the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹). Compare these with known correlation tables to identify the functional groups present.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize a suitable ionization technique. For a non-polar hydrocarbon, Electron Ionization (EI) is a common choice as it provides detailed fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a novel or uncharacterized compound like this compound.

References

An In-depth Technical Guide to the Physical Properties of Undec-1-en-9-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undec-1-en-9-yne is a linear hydrocarbon featuring both a terminal double bond and a terminal triple bond, making it a valuable building block in organic synthesis. Its bifunctional nature allows for selective reactions at either unsaturated site, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research. A thorough understanding of its physical properties, such as boiling point and density, is crucial for its effective handling, purification, and application in synthetic protocols. This guide provides a summary of the available data on these properties, outlines standard experimental methodologies for their determination, and presents a logical workflow for property characterization.

Physical Properties of this compound

Data Summary of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound (Estimated) | C₁₁H₁₈ | 150.26 | 185 - 195 | ~0.8 |

| 1-Undecyne | C₁₁H₂₀ | 152.28 | 193 - 194 | 0.757 |

| 1-Undecene | C₁₁H₂₂ | 154.30 | 192 - 193 | 0.75 |

| Dec-1-en-9-yne | C₁₀H₁₆ | 136.23 | No data available | No data available |

Note: The values for this compound are estimations derived from trends observed in related C10 and C11 hydrocarbons. Generally, boiling points of hydrocarbons increase with molecular weight. The presence of a triple bond can slightly increase the boiling point compared to a double bond due to the linearity of the alkyne group allowing for more efficient packing and stronger van der Waals forces.[1][2][3][4] The density of unsaturated hydrocarbons of this size is typically around 0.75 to 0.80 g/cm³.

Experimental Protocols for Physical Property Determination

Accurate determination of the boiling point and density of this compound would require experimental measurement. The following are standard methodologies that can be employed.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, which is expected to have a boiling point below 300°C, several standard methods are applicable.

ASTM D1078: Standard Test Method for Distillation Range of Volatile Organic Liquids

This method is suitable for determining the distillation (boiling) range of liquids that are chemically stable during distillation at atmospheric pressure.

-

Apparatus: A distillation flask, condenser, and receiving graduate as specified in the ASTM standard. A calibrated thermometer or temperature sensor is essential.

-

Procedure:

-

A 100 mL sample of this compound is placed in the distillation flask with a few boiling chips.

-

The apparatus is assembled, ensuring all connections are secure.

-

Heat is applied to the flask, and the distillation rate is adjusted to 4-5 mL per minute.

-

The temperature is recorded when the first drop of distillate falls from the condenser (initial boiling point) and throughout the distillation process. The final boiling point is the maximum temperature observed during the distillation.

-

Gas Chromatography (GC) Method (Simulated Distillation)

For a more detailed analysis of the boiling range distribution, gas chromatography can be used, as outlined in methods like ASTM D2887.[5]

-

Principle: This method separates the components of a sample in order of their boiling points.

-

Procedure:

-

A calibration mixture of n-alkanes with known boiling points is injected into the gas chromatograph to establish a retention time versus boiling point curve.

-

The this compound sample is then injected under the same conditions.

-

The resulting chromatogram is used to determine the boiling point distribution of the sample by correlating the retention times of its components to the calibration curve.

-

Density Determination

Density is the mass per unit volume of a substance. For liquids like this compound, several accurate methods are available.

ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter

This method is rapid and requires a small sample volume.[6]

-

Apparatus: A digital density meter, which measures the oscillation period of a U-shaped tube filled with the sample.

-

Procedure:

-

The instrument is calibrated using two reference standards of known density (e.g., dry air and distilled water).

-

The sample of this compound is introduced into the oscillating U-tube.

-

The instrument measures the oscillation period and calculates the density of the sample based on the calibration. The measurement is typically temperature-controlled.

-

Pycnometer Method (e.g., ASTM D1217 for Bingham Pycnometer)

This is a classical and highly accurate method for determining the density of liquids.[7]

-

Apparatus: A pycnometer, which is a glass flask with a precisely determined volume. A high-precision analytical balance is also required.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the this compound sample, ensuring no air bubbles are present, and brought to a constant temperature in a water bath.

-

The filled pycnometer is weighed.

-

The weight of the sample is determined by subtraction.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination and validation of the physical properties of a novel or uncharacterized compound like this compound.

Caption: Workflow for the synthesis, purification, and physical property determination of this compound.

References

- 1. ck12.org [ck12.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicmystery.com [organicmystery.com]

- 4. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. store.astm.org [store.astm.org]

In-Depth Technical Guide on the Solubility of Long-Chain Alkenynes in Organic Solvents

Disclaimer: Initial searches for the specific compound undec-1-en-9-yne did not yield readily available scientific literature, quantitative solubility data, or established experimental protocols. This suggests that the compound is not commonly studied or widely available. To fulfill the structural and content requirements of this technical guide, the long-chain alkene 1-undecene (C₁₁H₂₂) has been selected as a representative compound. As a nonpolar C11 unsaturated hydrocarbon, 1-undecene provides a relevant and instructive model for predicting the solubility behavior of the requested, but undocumented, this compound. The principles and methodologies discussed herein are broadly applicable to long-chain, nonpolar organic molecules.

Introduction to the Solubility of Long-Chain Unsaturated Hydrocarbons

The solubility of a compound in a given solvent is a critical parameter in a vast array of scientific and industrial applications, including chemical synthesis, purification, drug delivery, and materials science. For long-chain hydrocarbons containing unsaturation, such as alkenes and alkynes, solubility is primarily governed by the principle of "like dissolves like." These molecules are fundamentally nonpolar due to their long carbon chains and the relatively nonpolar nature of carbon-carbon and carbon-hydrogen bonds. Consequently, they exhibit high solubility in nonpolar organic solvents and poor solubility in polar solvents like water. The presence of π-bonds in alkenes and alkynes can introduce weak polarizability, but this effect is generally insufficient to overcome the predominantly nonpolar character of a long alkyl chain.

This guide provides an overview of the solubility of 1-undecene as a model for similar long-chain unsaturated hydrocarbons. It includes qualitative solubility data, a detailed experimental protocol for determining miscibility, and a conceptual diagram illustrating the factors that influence solubility.

Physicochemical Properties of the Representative Compound: 1-Undecene

| Property | Value |

| Chemical Formula | C₁₁H₂₂ |

| Molar Mass | 154.30 g/mol |

| Appearance | Colorless liquid |

| Density | 0.75 g/mL at 25 °C |

| Boiling Point | 192-193 °C |

| Melting Point | -49 °C |

| Polarity | Nonpolar |

Solubility of 1-Undecene in Organic Solvents

Quantitative solubility data for 1-undecene across a wide range of organic solvents is not extensively published. However, based on its nonpolar nature, its solubility can be qualitatively assessed. Long-chain alkenes are generally fully miscible with other hydrocarbons and many nonpolar organic solvents. Their solubility decreases in solvents of increasing polarity.

| Solvent | Solvent Polarity | Predicted Solubility of 1-Undecene |

| Hexane | Nonpolar | Miscible |

| Toluene | Nonpolar | Miscible |

| Diethyl Ether | Weakly Polar | Miscible[1][2] |

| Chloroform | Weakly Polar | Miscible[1][2] |

| Acetone | Polar Aprotic | Soluble/Miscible |

| Ethanol | Polar Protic | Sparingly Soluble / Partially Miscible |

| Methanol | Polar Protic | Sparingly Soluble / Partially Miscible |

| Water | Polar Protic | Insoluble / Immiscible[1][2][3] |

Experimental Protocol: Determination of Miscibility

The following protocol describes a standard laboratory method for determining the miscibility of a liquid compound, such as 1-undecene, with various organic solvents at ambient temperature and pressure.

Objective: To qualitatively determine the miscibility of 1-undecene in a range of organic solvents.

Materials:

-

1-Undecene

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, acetone, ethanol)

-

Dry, clean test tubes with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid contamination. Label a separate test tube for each solvent to be tested.

-

Solvent Addition: Into each labeled test tube, add 2 mL of the respective organic solvent.

-

Analyte Addition: To the first test tube containing a solvent, add 2 mL of 1-undecene.

-

Mixing: Securely stopper the test tube and invert it several times or use a vortex mixer for 30 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for at least 5 minutes and observe the contents.

-

Miscible: If the mixture remains a single, clear phase with no visible interface, the two liquids are miscible.

-

Immiscible: If the mixture separates into two distinct layers, the liquids are immiscible.

-

Partially Miscible: If the mixture initially appears homogeneous but becomes cloudy or forms a second layer upon standing, the liquids are partially miscible.

-

-

Record Results: Record the observation for the solvent.

-

Repeat: Repeat steps 3-6 for each of the other selected organic solvents.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all organic solvents with care, as they may be flammable and/or toxic.

Factors Influencing Solubility

The solubility of a long-chain enyne like this compound, or its representative 1-undecene, is a multifactorial property. The logical relationships governing its solubility are depicted in the diagram below.

Caption: Logical diagram of factors affecting enyne solubility.

This diagram illustrates that the long hydrocarbon chain is the dominant factor determining the overall nonpolar character of the molecule. This nonpolarity leads to high solubility in nonpolar solvents and low solubility in polar solvents, in accordance with the "like dissolves like" principle. Temperature also plays a role, generally increasing solubility.

References

Commercial availability of Undec-1-en-9-yne

Technical Guide: Undec-1-en-9-yne

Audience: Researchers, scientists, and drug development professionals.

Commercial Availability

Proposed Synthesis

Due to the lack of commercial availability, a feasible synthetic route is essential for obtaining this compound. A practical and efficient method for the preparation of this enyne is through a Grignard reaction. This approach involves the coupling of a long-chain alkenyl Grignard reagent with an appropriate alkynyl halide. Specifically, the proposed synthesis involves the reaction of 8-octen-1-ylmagnesium bromide with propargyl bromide. The starting material, 8-bromooct-1-ene, is commercially available.

Commercially Available Precursors

The following table summarizes the key commercially available reagents required for the proposed synthesis.

| Reagent | Supplier Examples | Typical Purity |

| 8-Bromooct-1-ene | Sigma-Aldrich, TCI, Alfa Aesar | ≥95% |

| Magnesium Turnings | Sigma-Aldrich, Fisher Scientific | ≥99.5% |

| Propargyl Bromide | Sigma-Aldrich, TCI America | 80% solution in toluene |

| Diethyl Ether (anhydrous) | Sigma-Aldrich, Fisher Scientific | ≥99.7% |

| Iodine | Fisher Scientific, VWR | ACS grade |

| Hydrochloric Acid | Fisher Scientific, VWR | Concentrated (37%) |

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This section details the experimental methodology for the synthesis of this compound.

3.1. Materials and Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

3.2. Procedure

Step 1: Preparation of the Grignard Reagent (8-octen-1-ylmagnesium bromide)

-

All glassware should be oven-dried and assembled under an inert atmosphere of nitrogen or argon.

-

In the three-neck flask, place magnesium turnings and a small crystal of iodine (to initiate the reaction).

-

Add a small portion of a solution of 8-bromooct-1-ene in anhydrous diethyl ether to the flask.

-

Gently warm the flask to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining solution of 8-bromooct-1-ene dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Coupling Reaction

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add a solution of propargyl bromide in anhydrous diethyl ether to the cooled Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to obtain pure this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for the synthesized this compound.

| Property | Expected Value/Characteristics |

| Molecular Formula | C₁₁H₁₈ |

| Molecular Weight | 150.26 g/mol |

| Appearance | Colorless oil |

| Boiling Point | Not readily available; estimated to be in the range of 180-200 °C at atmospheric pressure. |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH ₂), ~2.2 (m, 2H, -C≡C-CH ₂-), ~2.0 (m, 2H, -CH ₂-CH=CH₂), ~1.95 (t, 1H, -C≡CH ), ~1.4 (m, 8H, methylene protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~139 (-C H=CH₂), ~114 (-CH=C H₂), ~84 (-C ≡CH), ~68 (-C≡C H), and various signals in the aliphatic region (δ ~20-35) for the methylene carbons. |

| Infrared (IR, neat) | ~3300 cm⁻¹ (≡C-H stretch), ~3080 cm⁻¹ (=C-H stretch), ~2930, 2855 cm⁻¹ (C-H stretch), ~2120 cm⁻¹ (C≡C stretch, weak), ~1640 cm⁻¹ (C=C stretch) |

| Mass Spectrometry (EI) | m/z (%) = 150 (M⁺), and characteristic fragmentation patterns for unsaturated hydrocarbons. |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

An In-Depth Technical Guide to the Safe Handling of Undec-1-en-9-yne

For Researchers, Scientists, and Drug Development Professionals

Undec-1-en-9-yne is a linear hydrocarbon featuring both a terminal alkene and a terminal alkyne functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules in pharmaceutical and materials science research. However, the presence of these reactive moieties necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety protocols to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available data for structurally related compounds.

Hazard Identification and Classification

GHS Classification (Inferred)

Based on the classification of similar compounds such as 1-Undecyne, this compound can be anticipated to have the following classifications:

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Aspiration Hazard (Category 1): May be fatal if swallowed and enters airways.

-

Flammable Liquid (Category 3/4): Combustible liquid and vapor.

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 4): May cause long lasting harmful effects to aquatic life.[1]

Signal Word: Warning [1]

Hazard Statements (Inferred):

-

H319: Causes serious eye irritation.[1]

-

H304: May be fatal if swallowed and enters airways.

-

H226/227: Flammable liquid and vapor / Combustible liquid.

-

H315: Causes skin irritation.[2]

-

H413: May cause long lasting harmful effects to aquatic life.[1]

Physical and Chemical Properties

No experimental data for the physical and chemical properties of this compound were found. The following table summarizes computed data for the closely related compound Dec-1-en-9-yne and experimental data for 1-Undecyne and 1-Undecene to provide an estimation of its properties.

| Property | Dec-1-en-9-yne (Computed) | 1-Undecyne (Experimental/Computed) | 1-Undecene (Experimental) |

| Molecular Formula | C10H16[3] | C11H20[4] | C11H22[5] |

| Molecular Weight | 136.23 g/mol [3] | 152.28 g/mol [4] | 154.29 g/mol [5] |

| Boiling Point | Not Available | ~194.9 °C (Predicted) | 192-193 °C[2] |

| Flash Point | Not Available | ~65.2 °C (Predicted) | 63 °C |

| Density | Not Available | ~0.8 g/cm³ (Predicted) | 0.75 g/cm³ |

Safe Handling and Storage

Given the flammable nature and potential for irritation, strict adherence to the following handling and storage procedures is essential.

Personal Protective Equipment (PPE)

A standard safe handling workflow for this compound should include the consistent use of appropriate PPE.

Caption: Required Personal Protective Equipment for handling this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

-

Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition. Use spark-proof tools and explosion-proof electrical equipment.[6]

-

Grounding: To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from heat, sparks, and flame.

-

Incompatible Materials: Strong oxidizing agents.

Emergency Procedures

A clear and practiced emergency response plan is critical when working with flammable and hazardous chemicals.

Caption: Emergency response workflow for incidents involving this compound.

Experimental Protocols: General Considerations for Handling Terminal Enynes

Detailed experimental protocols involving this compound are not widely published. However, general protocols for handling terminal enynes in common organic reactions can be adapted. The high reactivity of terminal alkynes makes them useful for a variety of coupling and cyclization reactions.

General Reaction Setup

A typical reaction involving a terminal enyne would follow these steps under an inert atmosphere to prevent unwanted side reactions.

Caption: General workflow for a chemical reaction using a terminal enyne.

Reactivity and Stability Considerations

-

Terminal Alkyne Reactivity: The terminal alkyne proton is weakly acidic and can be deprotonated by strong bases to form a nucleophilic acetylide. This reactivity is central to many of its synthetic applications. The terminal alkyne can also undergo various addition and coupling reactions.[7][8]

-

Alkene Reactivity: The terminal alkene is susceptible to electrophilic addition and can participate in various cycloaddition and metathesis reactions.

-

Stability: While generally stable, terminal alkynes can be sensitive to certain transition metals, which can catalyze isomerization or decomposition. The presence of both an alkene and an alkyne may lead to complex reactivity in the presence of certain catalysts. Care should be taken to avoid conditions that could lead to polymerization or other uncontrolled reactions.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

-

Collect waste in a properly labeled, sealed container.

-

Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a versatile chemical for organic synthesis, but its safe use hinges on a clear understanding of the potential hazards associated with its terminal alkene and alkyne functionalities. By adhering to the safety precautions outlined in this guide, including the consistent use of personal protective equipment, appropriate engineering controls, and established emergency procedures, researchers can minimize risks and safely harness the synthetic potential of this valuable compound. As with any chemical, it is imperative to consult any available specific Safety Data Sheet and relevant literature before use.

References

- 1. 1-Undecyne | C11H20 | CID 75249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Dec-1-en-9-yne | C10H16 | CID 21866964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Undecyne | C11H20 | CID 75249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Undecene | C11H22 | CID 13190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Reactivity of the Enyne Moiety in Undec-1-en-9-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential chemical reactivity of the enyne moiety in undec-1-en-9-yne. This non-conjugated enyne, featuring a terminal alkene and an internal alkyne separated by a flexible six-carbon tether, offers a versatile platform for a variety of chemical transformations. This document details key reaction classes, including intramolecular cyclizations, intermolecular reactions, and selective functionalization of either the alkene or the alkyne. Experimental protocols for representative reactions are provided, and quantitative data from analogous systems are summarized to guide synthetic planning.

Intramolecular Cyclization Reactions

The spatial proximity of the terminal alkene and the internal alkyne in this compound allows for a range of intramolecular cyclization reactions, providing access to complex cyclic and bicyclic systems.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that constructs a cyclopentenone ring from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[1] For this compound, this intramolecular reaction would lead to the formation of a bicyclic enone. The reaction is known to be highly regio- and stereoselective in its intramolecular variant.[1][2]

Reaction Scheme:

dot

Caption: Mechanism of the Intramolecular Pauson-Khand Reaction.

Table 1: Representative Conditions for Intramolecular Pauson-Khand Reaction of a Non-Conjugated Enyne

| Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Co₂(CO)₈ (stoichiometric) | Toluene | reflux | 24 | 73 | [3] |

| Co₂(CO)₈, NMO (N-Methylmorpholine N-oxide) | CH₂Cl₂ | 25 | 12 | 85 | [1] |

| [Rh(CO)₂Cl]₂ (catalytic) | Toluene | 110 | 12 | 66 | [4] |

Experimental Protocol: Intramolecular Pauson-Khand Reaction of a 1,n-Enyne

A solution of the enyne (1.0 mmol) in toluene (20 mL) is degassed with argon for 15 minutes. Dicobalt octacarbonyl (1.1 mmol) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is then heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the bicyclic cyclopentenone.[2]

Ring-Closing Enyne Metathesis (RCEYM)

Ring-closing enyne metathesis, typically catalyzed by ruthenium carbene complexes (e.g., Grubbs catalysts), is a powerful method for the formation of cyclic dienes.[5] In the case of this compound, RCEYM would yield a large macrocyclic diene. The efficiency of macrocyclization via RCM is often dependent on reaction conditions that favor intramolecular over intermolecular reactions, such as high dilution.[6]

Reaction Scheme:

dot

Caption: General workflow for Ring-Closing Enyne Metathesis.

Table 2: Representative Conditions for Ring-Closing Enyne Metathesis of Long-Chain Enynes

| Catalyst (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Grubbs II (5) | CH₂Cl₂ | 0.002 | reflux | 12 | 86 | [7] |

| Hoveyda-Grubbs II (2) | Toluene | 0.01 | 80 | 16 | 75 | [8] |

| Zhan 1B (10) | Toluene | 0.05 | 60 | 24 | 85 | [8] |

Experimental Protocol: Ring-Closing Enyne Metathesis of a Long-Chain Enyne

To a refluxing solution of Grubbs' second-generation catalyst (5 mol%) in degassed dichloromethane (0.002 M) is added a solution of the enyne (1.0 equiv) in dichloromethane via syringe pump over 12 hours. The reaction mixture is then stirred for an additional 2 hours at reflux. After cooling to room temperature, the reaction is quenched by the addition of ethyl vinyl ether, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the macrocyclic diene.[7]

Intermolecular Reactions

Both the alkene and alkyne moieties of this compound can participate in intermolecular reactions. The presence of both functionalities also allows for tandem or cascade reactions.

Enyne Cross-Metathesis

In the presence of a suitable alkene partner, this compound can undergo cross-metathesis. For instance, reaction with ethylene in the presence of a ruthenium catalyst can lead to the formation of a terminal diene, which can be a valuable synthetic intermediate.[9]

Reaction Scheme:

Table 3: Representative Conditions for Enyne Cross-Metathesis with Ethylene

| Catalyst (mol%) | Solvent | Ethylene Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Grubbs II (5) | Toluene | 1 | 80 | 16 | 78 | [10] |

| Hoveyda-Grubbs II (3) | CH₂Cl₂ | 3 | 40 | 12 | 85 | [10] |

Selective Functionalization

The differing reactivity of the terminal alkene and the internal alkyne allows for selective transformations at one of the functional groups while leaving the other intact.

Selective Reactions of the Terminal Alkene

The terminal double bond can be selectively hydroborated and oxidized to the corresponding primary alcohol. The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), enhances the selectivity for the terminal alkene over the internal alkyne.[11]

Reaction Scheme:

Caption: Selectivity in the hydroboration of a non-conjugated enyne.

Table 4: Conditions for Selective Hydroboration-Oxidation of a Terminal Alkene

| Borane Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 9-BBN | THF | 0 to 25 | 4 | 85-95 | [12] |

| Disiamylborane | THF | 0 to 25 | 3 | 80-90 | [11] |

Experimental Protocol: Selective Hydroboration-Oxidation of this compound

To a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) at 0 °C is added a 0.5 M solution of 9-BBN in THF (1.1 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is then cooled to 0 °C, and a solution of 3 M NaOH (2 mL) and 30% H₂O₂ (2 mL) is added dropwise. The mixture is stirred at room temperature for 2 hours, then extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to afford undec-9-yn-1-ol. [12]

The electron-rich terminal double bond can be selectively epoxidized using various reagents, such as meta-chloroperoxybenzoic acid (m-CPBA). The internal alkyne is generally less reactive towards electrophilic epoxidation reagents. [13] Reaction Scheme:

Table 5: Conditions for Selective Epoxidation of a Terminal Alkene

| Epoxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| m-CPBA | CH₂Cl₂ | 0 to 25 | 3 | 80-90 | [14] |

| Oxone, Acetone | CH₃CN/H₂O | 25 | 24 | ~70 | [14] |

Experimental Protocol: Selective Epoxidation of this compound

To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added m-CPBA (1.2 mmol) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃. The organic layer is separated, washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. The crude epoxide is purified by column chromatography. [14]

Selective Reactions of the Internal Alkyne

While the internal alkyne is generally less reactive towards many electrophilic reagents compared to the terminal alkene, specific conditions can be employed for its selective transformation. For instance, catalytic hydrogenation can be controlled to selectively reduce the alkyne to an alkene or an alkane.

Conclusion

This compound is a versatile building block with a rich potential for chemical transformations. The presence of both a terminal alkene and an internal alkyne within the same molecule, separated by a flexible tether, allows for a diverse range of reactions. Intramolecular cyclizations, such as the Pauson-Khand reaction and ring-closing enyne metathesis, provide routes to complex cyclic and macrocyclic structures. Furthermore, the differential reactivity of the two unsaturated moieties enables selective functionalization, offering a powerful tool for the synthesis of complex molecules in the fields of drug discovery and materials science. This guide provides a foundational understanding of these reactivities and offers practical starting points for experimental design.

References

- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 2. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 3. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Enyne metathesis - Wikipedia [en.wikipedia.org]

- 6. React App [pmc.umicore.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. drughunter.com [drughunter.com]

- 9. Enyne Metathesis [organic-chemistry.org]

- 10. BJOC - Ene–yne cross-metathesis with ruthenium carbene catalysts [beilstein-journals.org]

- 11. youtube.com [youtube.com]

- 12. Selective Hydroboration-Oxidation of Terminal Alkenes under Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Epoxidation of Cardanol’s Terminal Double Bond - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Undec-1-en-9-yne from Commercially Available Starting Materials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of undec-1-en-9-yne, a valuable bifunctional molecule for applications in organic synthesis and drug discovery. The synthesis is designed to be accessible and efficient, utilizing commercially available starting materials. The described two-step synthetic route involves the oxidation of a long-chain alcohol followed by a Wittig reaction to introduce the terminal alkene. This protocol offers two reliable methods for the initial oxidation step: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, allowing for flexibility based on available reagents and laboratory capabilities.

Introduction

This compound is a linear C11 hydrocarbon containing both a terminal double bond and a terminal triple bond. This unique structural feature makes it a versatile building block in organic synthesis, enabling selective functionalization at either unsaturated site. It can be employed in a variety of chemical transformations, including but not limited to, click chemistry, cross-coupling reactions, and polymerization, making it a molecule of interest for the synthesis of complex organic molecules, polymers, and active pharmaceutical ingredients. This protocol details a straightforward and reproducible two-step synthesis starting from the commercially available 9-decyn-1-ol.

Synthetic Strategy

The overall synthetic strategy involves two key transformations:

-

Oxidation: The primary alcohol of the starting material, 9-decyn-1-ol, is oxidized to the corresponding aldehyde, 9-decynal. This is a critical step, and two mild and efficient protocols are provided: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their high selectivity for the conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids.

-

Wittig Olefination: The resulting aldehyde, 9-decynal, is then subjected to a Wittig reaction with methylenetriphenylphosphorane to introduce the terminal methylene group, yielding the final product, this compound.

The overall synthetic pathway is depicted in the following workflow diagram:

Application Notes and Protocols: Undec-1-en-9-yne in Sonogashira Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4][5] Undec-1-en-9-yne, a bifunctional substrate containing both a terminal alkene and a terminal alkyne, is a valuable building block in organic synthesis. The orthogonal reactivity of the two unsaturated moieties allows for selective functionalization, making it an attractive substrate for the synthesis of complex molecules, including polyunsaturated natural products and pharmacologically active compounds.

This document provides detailed application notes and protocols for the use of this compound as a substrate in Sonogashira coupling reactions, enabling researchers to effectively utilize this versatile building block in their synthetic endeavors.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl or vinyl halide to a palladium(0) species, followed by a transmetalation step with a copper(I) acetylide (formed from the terminal alkyne, a copper(I) salt, and a base). Subsequent reductive elimination from the resulting palladium(II) complex yields the coupled product and regenerates the active palladium(0) catalyst. The presence of a base, typically an amine, is crucial to neutralize the hydrogen halide formed during the reaction.[2][4]

Caption: General mechanism of the Sonogashira coupling reaction.

Application: Synthesis of Conjugated Enynes

A primary application of this compound in Sonogashira coupling is the synthesis of conjugated enynes. These structural motifs are present in numerous biologically active natural products and are valuable intermediates in organic synthesis. By coupling this compound with various aryl or vinyl halides, a diverse range of complex molecules can be accessed. The terminal double bond of this compound can be further manipulated post-coupling, for example, through metathesis, hydrogenation, or epoxidation, to introduce additional complexity.

Experimental Protocols

The following protocols are based on established procedures for the Sonogashira coupling of long-chain terminal alkynes and can be adapted for this compound.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a robust and widely used method for the coupling of terminal alkynes with aryl iodides.

Materials:

-

This compound

-

Aryl iodide (e.g., iodobenzene)

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous THF (or DMF) to dissolve the aryl iodide.

-

To the stirred solution, add this compound (1.2 eq), triethylamine (2.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired coupled product.

References

Application Notes and Protocols for Undec-1-en-9-yne in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Undec-1-en-9-yne is a versatile bifunctional molecule featuring a terminal alkene and a terminal alkyne. This unique structure allows for orthogonal chemical modifications, making it a valuable building block in materials science, bioconjugation, and drug development. The terminal alkyne serves as a handle for various click chemistry reactions, including the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the terminal alkene can undergo a range of other transformations, such as thiol-ene reactions. This document provides detailed application notes and experimental protocols for the use of this compound in click chemistry.

Overview of Applications

The dual functionality of this compound allows for its use in a variety of applications, primarily leveraging the high efficiency and orthogonality of click chemistry.

-

Polymer Synthesis: this compound can be used as a monomer or a cross-linker in the synthesis of polymers. The alkyne group can participate in step-growth polymerizations via CuAAC or thiol-yne reactions, while the alkene group can be used for subsequent modifications or cross-linking.[1][2][3][4]

-

Bioconjugation: The alkyne handle allows for the conjugation of this compound to biomolecules (e.g., proteins, peptides, nucleic acids) that have been modified to contain an azide group.[5] The alkene can then be used to attach other molecules of interest, such as imaging agents or drugs.

-

Surface Modification: Surfaces can be functionalized with this compound, and the terminal alkyne and alkene can be used to sequentially or simultaneously attach different molecules, leading to the creation of multifunctional surfaces.

-

Drug Development: In drug discovery, this compound can act as a linker to connect a targeting moiety to a therapeutic agent. The click chemistry approach ensures a stable and efficient linkage.[6]

Key Click Chemistry Reactions of this compound

The primary click reactions involving the terminal alkyne of this compound are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the thiol-yne reaction. The terminal alkene can participate in the thiol-ene reaction.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, forming a stable 1,2,3-triazole linkage.[7]

Reaction Scheme:

In the context of this compound, R would be CH₂=CH-(CH₂)₇-.

Thiol-yne Reaction

The thiol-yne reaction involves the addition of a thiol to an alkyne. Under radical conditions, a double addition can occur, leading to a dithioether linkage.[8][9] Under base-catalyzed Michael addition conditions, a single addition is favored, yielding a vinyl sulfide.[10][11]

Reaction Scheme (Radical):

Thiol-ene Reaction

The terminal alkene of this compound can react with a thiol via a radical-mediated thiol-ene reaction to form a thioether.[5]

Reaction Scheme:

Experimental Protocols

The following are generalized protocols for the key click chemistry reactions of this compound. Optimization may be required for specific substrates and applications.

Protocol for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the CuAAC reaction in solution.

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., DMF, DMSO, t-BuOH/H₂O)

Procedure:

-

Dissolve this compound (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen solvent.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate (0.01-0.1 equivalents) in water.

-

In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.5 equivalents) in water.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be purified by standard chromatographic techniques.

Quantitative Data Summary (Typical Yields for CuAAC Reactions):

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield (%) |

| Terminal Alkyne | Organic Azide | CuSO₄ / Sodium Ascorbate | Various | >90 |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Protocol for Radical-Mediated Thiol-yne Reaction

This protocol describes a photoinitiated radical thiol-yne reaction.

Materials:

-

This compound

-

Thiol-containing molecule of interest

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Solvent (e.g., THF, DCM)

Procedure:

-

Dissolve this compound (1 equivalent) and the thiol-containing molecule (2-2.2 equivalents for double addition) in the chosen solvent.

-

Add the photoinitiator (1-5 mol%).

-

Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

-

Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within minutes to a few hours.

-

Upon completion, the solvent can be removed under reduced pressure, and the product purified by chromatography.

Quantitative Data Summary (Typical Conversions for Thiol-yne Reactions):

| Reaction Type | Initiator | Reaction Time | Conversion (%) |

| Radical Thiol-yne | Photoinitiator | < 1 hour | >95 |

Note: Conversion rates are dependent on the specific thiol, alkyne, and initiator used.[9]

Orthogonal Reactivity Workflow

The alkene and alkyne groups of this compound can be functionalized orthogonally. For example, the alkyne can first undergo a CuAAC reaction, followed by a radical-mediated thiol-ene reaction on the alkene.

Caption: Orthogonal functionalization of this compound.

Signaling Pathway Analogy: Pro-drug Activation

This compound can be conceptualized as a linker in a pro-drug activation strategy. The alkyne can be used to attach the linker to a targeting moiety via a cleavable triazole linkage, while the alkene can be used to attach a drug.

Caption: Pro-drug activation strategy using this compound.

Logical Relationship: Selectivity in Thiol Reactions

The selectivity of thiol additions to this compound can be controlled by the reaction conditions.

Caption: Selectivity of thiol reactions with this compound.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Functional Polymer Materials via Thiol-Ene/Yne Click Chemistry [manu56.magtech.com.cn]

- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 5. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 2024.sci-hub.box [2024.sci-hub.box]

- 10. Experimental and theoretical studies of selective thiol-ene and thiol-yne click reactions involving N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Undec-1-en-9-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions involving Undec-1-en-9-yne. This versatile bifunctional molecule, featuring both a terminal alkene and a terminal alkyne, offers a rich platform for the synthesis of complex organic molecules, making it a valuable substrate in pharmaceutical and materials science research. The following sections detail protocols for Sonogashira, Suzuki, and Heck reactions, including catalyst systems, reaction conditions, and expected yields based on related substrates.

Sonogashira Coupling of this compound with Aryl Halides

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[1] For this compound, the reaction can be performed selectively at the terminal alkyne position under carefully controlled conditions.

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

-

Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.05-0.10 equiv).

-

Add the solvent (e.g., THF) and the base (e.g., triethylamine, 2.0-3.0 equiv).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add this compound (1.1-1.2 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (typically 25-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent like diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data: Sonogashira Coupling of Long-Chain Alkynes

The following table summarizes representative yields for the Sonogashira coupling of long-chain terminal alkynes with aryl halides, which can be considered analogous to reactions with this compound.

| Alkyne Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Dodecyne | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 4 | 95 | N/A |

| 1-Octyne | 4-Bromobenzonitrile | Pd(PPh₃)₄ / CuI | DIPA | DMF | 80 | 12 | 88 | N/A |

| 1-Decyne | 1-Iodo-4-nitrobenzene | PdCl₂(CH₃CN)₂ / sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | High | [2] |

Yields are based on published data for similar substrates and should be considered as representative. Actual yields with this compound may vary.

Reaction Pathway: Sonogashira Coupling

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Suzuki-Miyaura Coupling of this compound with Arylboronic Acids